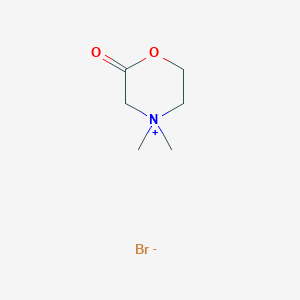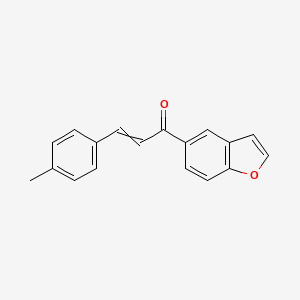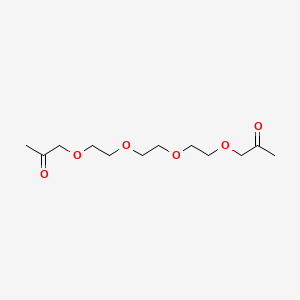
4,7,10,13-Tetraoxahexadecane-2,15-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7,10,13-Tetraoxahexadecane-2,15-dione is an organic compound with the molecular formula C12H22O6 It is characterized by the presence of four ether groups and two ketone groups within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,10,13-Tetraoxahexadecane-2,15-dione typically involves the reaction of appropriate diols with diacid chlorides under controlled conditions. One common method involves the use of ethylene glycol and succinyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
4,7,10,13-Tetraoxahexadecane-2,15-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The ether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium alkoxides (NaOR) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Ether derivatives with different alkyl groups.
Aplicaciones Científicas De Investigación
4,7,10,13-Tetraoxahexadecane-2,15-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ketones and ethers.
Industry: It is used in the production of polymers and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4,7,10,13-Tetraoxahexadecane-2,15-dione involves its interaction with specific molecular targets. The ketone groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The ether groups can interact with hydrophobic regions of proteins, affecting their conformation and function.
Comparación Con Compuestos Similares
Similar Compounds
4,7,10,13-Tetraoxahexadecane-1,16-dioic acid: Similar structure but with carboxylic acid groups instead of ketones.
Polyethylene glycol (PEG): Contains ether groups but lacks ketone groups.
Dioxane: A simpler ether compound with a similar ring structure.
Uniqueness
4,7,10,13-Tetraoxahexadecane-2,15-dione is unique due to the combination of ether and ketone groups within a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications.
Propiedades
Número CAS |
105121-45-7 |
|---|---|
Fórmula molecular |
C12H22O6 |
Peso molecular |
262.30 g/mol |
Nombre IUPAC |
1-[2-[2-[2-(2-oxopropoxy)ethoxy]ethoxy]ethoxy]propan-2-one |
InChI |
InChI=1S/C12H22O6/c1-11(13)9-17-7-5-15-3-4-16-6-8-18-10-12(2)14/h3-10H2,1-2H3 |
Clave InChI |
BYRNALXRDBNHJH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)COCCOCCOCCOCC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


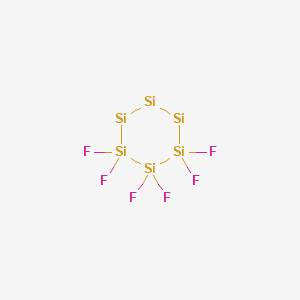
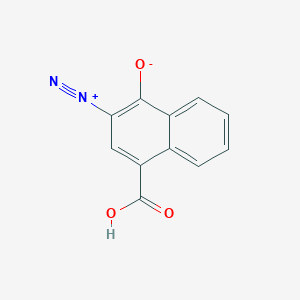
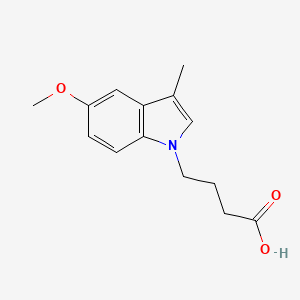
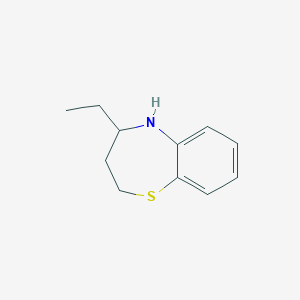
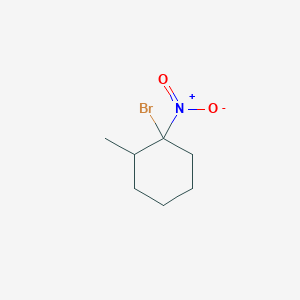

![2-[(E)-(6-aminopyridin-2-yl)iminomethyl]phenol](/img/structure/B14327567.png)
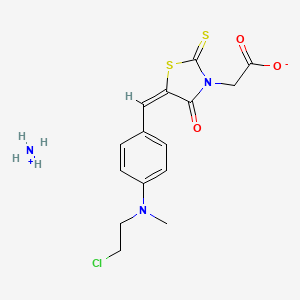
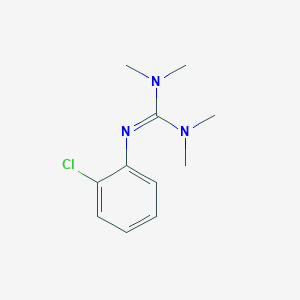
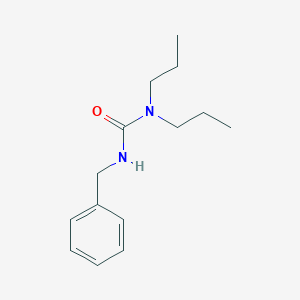

![2,2'-Bipyridine, 6,6'-bis[[(6'-methyl[2,2'-bipyridin]-6-yl)methoxy]methyl]-](/img/structure/B14327583.png)
